molecular formula C17H21F3N6 B6458423 N-ethyl-6-methyl-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine CAS No. 2549026-92-6

N-ethyl-6-methyl-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine

Cat. No.: B6458423
CAS No.: 2549026-92-6
M. Wt: 366.4 g/mol
InChI Key: ACJDYOHWFKKIRU-UHFFFAOYSA-N
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Description

N-ethyl-6-methyl-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine is a useful research compound. Its molecular formula is C17H21F3N6 and its molecular weight is 366.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.17797918 g/mol and the complexity rating of the compound is 441. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-ethyl-6-methyl-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. Its structure includes a pyrimidine core, piperazine moiety, and a trifluoromethyl-substituted pyridine ring, which contribute to its pharmacological properties.

  • Molecular Formula : C17H21F3N6
  • Molecular Weight : 366.4 g/mol
  • CAS Number : 2549026-92-6
  • Purity : Typically around 95% .

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its interactions with biological targets and therapeutic potential.

  • Receptor Interaction : The compound is known to interact with multiple receptor tyrosine kinases (RTKs), particularly influencing the endocytosis of the epidermal growth factor receptor (EGFR). This interaction is crucial for modulating cellular signaling pathways related to cell proliferation and survival .
  • Inhibition of Chemotaxis : this compound inhibits PDGFRB-mediated chemotaxis, which may have implications in cancer metastasis and inflammation .
  • Autophagy Regulation : The compound plays a role in late-stage autophagy by positively regulating the trafficking and function of lysosomal components, which is vital for cellular homeostasis and degradation processes .

Case Studies and Experimental Data

A review of literature highlights several studies that have evaluated the compound's efficacy:

  • Anticancer Activity : In vitro studies have shown that compounds with similar structural motifs exhibit significant anticancer properties, particularly against various cancer cell lines. The presence of the trifluoromethyl group is believed to enhance lipophilicity, improving cell membrane permeability and bioavailability .
  • Structure–Activity Relationship (SAR) : Research has established a SAR framework for pyrimidine derivatives, indicating that modifications at specific positions can lead to enhanced biological activity. For instance, the introduction of a piperazine ring has been associated with increased potency against certain cancer types .
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest that N-ethyl-6-methyl derivatives may exhibit favorable absorption and distribution characteristics, though further studies are required to fully characterize these properties .

Comparative Analysis

PropertyN-Ethyl CompoundSimilar Compounds
Molecular Weight366.4 g/molVaries (e.g., 300–400 g/mol)
Biological TargetEGFR, PDGFRBVarious RTKs
Anticancer ActivityModerate to HighHigh in closely related structures
LipophilicityEnhanced due to trifluoromethyl groupVaries

Properties

IUPAC Name

N-ethyl-6-methyl-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F3N6/c1-3-21-14-10-12(2)23-16(24-14)26-8-6-25(7-9-26)15-5-4-13(11-22-15)17(18,19)20/h4-5,10-11H,3,6-9H2,1-2H3,(H,21,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACJDYOHWFKKIRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F3N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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